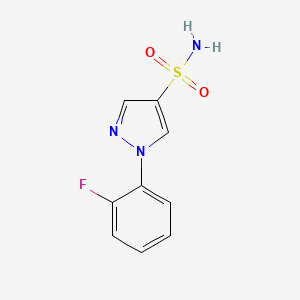

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)13-6-7(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQZEWZAVACEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Fluorophenyl)-1H-Pyrazole-4-Sulfonamide: Mechanism of Action

This guide provides an in-depth technical analysis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide , a synthetic small molecule belonging to the class of 1-aryl-1H-pyrazole-4-sulfonamides . While often utilized as a chemical probe or building block in medicinal chemistry, this specific scaffold is pharmacologically defined by its potent inhibition of Carbonic Anhydrase (CA) isoforms and its structural relationship to selective COX-2 inhibitors.

Executive Summary

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (CAS: 1249595-67-2) is a bioactive small molecule characterized by a pyrazole core substituted at the N1 position with a 2-fluorophenyl group and at the C4 position with a primary sulfonamide moiety (

Its primary mechanism of action is the inhibition of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1), specifically targeting the zinc ion (

Molecular Architecture & Pharmacophore Analysis

The molecule's efficacy is driven by three distinct pharmacophoric regions, each serving a specific role in target engagement and pharmacokinetics.

| Structural Domain | Chemical Moiety | Function & Mechanism |

| Zinc-Binding Group (ZBG) | Primary Sulfonamide ( | Critical: Coordinates directly to the catalytic |

| Scaffold/Linker | 1H-Pyrazole Ring | Structural: Provides a rigid heteroaromatic spacer that orients the sulfonamide and the aryl tail in the correct geometry to traverse the enzyme's active site cleft. |

| Hydrophobic Tail | 2-Fluorophenyl Group | Selectivity & Stability: Fits into the hydrophobic pocket of the enzyme. The fluorine atom at the ortho position blocks metabolic oxidation (CYP450) and modulates the torsion angle between the phenyl and pyrazole rings. |

Mechanism of Action: Carbonic Anhydrase Inhibition[5]

The core mechanism involves the reversible inhibition of the Carbonic Anhydrase catalytic cycle. CAs are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons:

Binding Kinetics and Zinc Coordination

-

Entry: The inhibitor enters the active site cleft of the CA isoform.

-

Displacement: The ionized sulfonamide nitrogen (

) acts as a monoanion. It displaces the zinc-bound water molecule/hydroxide ion ( -

Coordination: The sulfonamide nitrogen forms a coordinate covalent bond with the

ion in a tetrahedral geometry. -

Stabilization: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 (in hCA II numbering), locking the inhibitor in place.

-

Hydrophobic Interaction: The 1-(2-fluorophenyl) moiety extends out of the active site towards the hydrophobic patch (Phe131, Val121, Leu198), stabilizing the complex via van der Waals interactions.

Biological Consequence

-

Cytosolic Isoforms (hCA I, II): Inhibition reduces bicarbonate production, impacting fluid secretion (e.g., aqueous humor in the eye), leading to reduced intraocular pressure.

-

Transmembrane Isoforms (hCA IX, XII): These isoforms are overexpressed in hypoxic tumors to regulate intracellular pH (pHi). Inhibition by the sulfonamide leads to intracellular acidification and reduced survival of cancer cells in hypoxic conditions.

Pathway Visualization

The following diagram illustrates the inhibition of the Carbonic Anhydrase catalytic cycle by the sulfonamide.

Caption: Mechanism of Carbonic Anhydrase inhibition, showing the displacement of the catalytic zinc-bound water by the sulfonamide moiety.

Structure-Activity Relationship (SAR)[4][6][9]

The specific modification of the 2-fluorophenyl group is not arbitrary; it represents a strategic optimization over the unsubstituted phenyl ring.

The Role of Fluorine (Bioisosterism)

-

Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). Substitution at the ortho position (C2) blocks metabolic attack by Cytochrome P450 enzymes, which often target electron-rich aromatic rings at ortho/para positions. This prolongs the half-life (

) of the compound. -

Lipophilicity (

): Fluorine is highly electronegative but also lipophilic. Its addition increases the partition coefficient, enhancing the molecule's ability to cross biological membranes (e.g., the cornea or the blood-brain barrier). -

Conformational Lock: The steric bulk of the fluorine atom (van der Waals radius ~1.47 Å) creates steric hindrance with the adjacent pyrazole protons, restricting free rotation around the N-C bond. This pre-organizes the molecule into a conformation that may be more favorable for binding to the enzyme active site.

Selectivity Profile

While the sulfonamide group is a "promiscuous" binder to all Zn-CAs, the tail region (1-arylpyrazole) dictates isoform selectivity.

-

hCA II (Cytosolic): The active site is conical. The 1-arylpyrazole fits well, making this a potent inhibitor (Ki often in the low nanomolar range, ~10-50 nM).

-

hCA IX (Tumor-associated): This isoform has a different hydrophobic pocket structure. The 2-fluorophenyl group can exploit subtle differences in the "selective pocket" residues, potentially improving selectivity over the ubiquitous hCA I.

Experimental Protocols for Validation

To validate the mechanism and activity of this compound, the following self-validating protocols are standard in the field.

Stopped-Flow CO2 Hydrase Assay

This kinetic assay measures the rate of the physiological reaction (

Protocol:

-

Reagents: Prepare Phenol Red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5) and

(20 mM) to maintain ionic strength. -

Substrate: Saturate water with

to prepare a ~1.7 mM solution. -

Enzyme: Purify recombinant hCA II or hCA IX (concentration ~10 nM).

-

Inhibitor: Dissolve 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide in DMSO. Prepare serial dilutions (

M to -

Reaction: Mix enzyme and inhibitor solutions for 15 minutes (pre-incubation).

-

Measurement: Using a stopped-flow spectrophotometer, mix the enzyme-inhibitor complex with the

substrate solution. Monitor the absorbance change of Phenol Red at 557 nm (indicating acidification as -

Calculation: Determine the initial velocity (

) and fit data to the Morrison equation for tight-binding inhibitors to calculate the inhibition constant (

X-Ray Crystallography (Binding Mode Verification)

Protocol:

-

Crystallization: Grow crystals of hCA II using the hanging drop vapor diffusion method (precipitant: ammonium sulfate).

-

Soaking: Soak the native crystals in a solution containing the inhibitor (saturated solution in mother liquor) for 2-24 hours.

-

Diffraction: Collect X-ray diffraction data at cryogenic temperatures (100 K).

-

Refinement: Solve the structure using molecular replacement. Look for the electron density map (

) in the active site corresponding to the sulfonamide coordinating the Zinc and the fluorophenyl tail in the hydrophobic pocket.

Synthesis Workflow

Understanding the synthesis is crucial for accessing the material for testing.

Caption: General synthetic route for 1-aryl-1H-pyrazole-4-sulfonamides involving cyclization followed by electrophilic aromatic substitution.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Eldehna, W. M., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. Journal of Medicinal Chemistry. Link

-

Kumar, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Future Medicinal Chemistry. Link

-

BenchChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Structure and properties. (Reference for pyrazole-sulfonamide scaffold properties). Link

-

Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. 1249595-67-2|1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide|1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide|-范德生物科技公司 [bio-fount.com]

- 2. InvivoChem [invivochem.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Executive Summary

The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of a novel derivative, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. Moving beyond a simple checklist of assays, this document outlines a logical, multi-tiered screening cascade designed to efficiently characterize the compound's biological profile, from broad-spectrum activity to more specific, mechanism-based investigations. We will begin with foundational in silico predictions to guide experimental efforts, proceed to robust, high-throughput primary screens for antimicrobial and anticancer activity, and culminate in targeted secondary assays for anti-inflammatory potential. Each protocol is presented as a self-validating system, complete with the scientific rationale behind key experimental choices, ensuring technical accuracy and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for Screening a Pyrazole-Sulfonamide Derivative

The fusion of a pyrazole ring with a sulfonamide moiety creates a pharmacophore with remarkable versatility. Pyrazoles, five-membered nitrogen-containing heterocycles, are cornerstones in many clinically significant drugs due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Similarly, the sulfonamide group is a classic pharmacophore, renowned for its role in the first broadly effective antibacterial drugs and its continued presence in modern anticancer, anti-inflammatory, and carbonic anhydrase inhibitor agents.[3][4]

The combination of these two scaffolds has yielded hybrid molecules with potent and diverse biological effects.[5][6] The specific compound of interest, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, introduces a fluorophenyl group, a common modification in medicinal chemistry used to enhance metabolic stability and binding affinity. This guide, therefore, establishes a systematic workflow to uncover the therapeutic potential of this specific molecular architecture.

Part 1: Foundational Analysis: In Silico & Physicochemical Profiling

A crucial first step in any modern screening campaign, predating costly wet-lab experiments, is the use of computational tools to predict the compound's pharmacokinetic properties.[7] This in silico analysis provides early insights into potential liabilities and helps prioritize resources effectively, aligning with the "fail early, fail cheap" paradigm of drug discovery.[8]

In Silico ADMET Prediction

Computer simulations are used to model a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[9][10] These predictions are essential for assessing the drug-likeness of a molecule. Machine learning-based platforms can now rapidly predict over 80 ADMET-related properties, offering a powerful method to de-risk candidates before synthesis or extensive biological testing.[11]

Workflow for In Silico ADMET Analysis:

-

Obtain the 2D structure (SMILES or .mol file) of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide.

-

Utilize a validated computational platform (e.g., ZeptoWard, SwissADME, CD ComputaBio) to generate predictions.[10][11]

-

Analyze key parameters for potential flags that might indicate poor bioavailability or toxicity.

Table 1: Representative In Silico ADMET Predictions for a Novel Compound

| Parameter | Predicted Value | Interpretation / Acceptable Range |

| Absorption | ||

| Caco-2 Permeability | High | Predicts good intestinal absorption. |

| Human Intestinal Abs. | >90% | High probability of being well-absorbed from the gut. |

| Distribution | ||

| BBB Permeation | Low | Unlikely to cross the blood-brain barrier; lower CNS side effects. |

| Plasma Protein Binding | ~85% | Moderate binding; sufficient free fraction expected. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this major enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this major enzyme. |

| Excretion | ||

| Renal Clearance | Moderate | Suggests a combination of renal and hepatic clearance. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low probability of being a bacterial mutagen.[12] |

| hERG Inhibition | Low Risk | Low probability of causing cardiac arrhythmia. |

| Physicochemical | ||

| Lipinski's Rule of 5 | 0 Violations | Favorable properties for oral bioavailability. |

Part 2: The Biological Screening Cascade

This section details the experimental workflows for identifying the primary biological activities of the target compound. The cascade is designed to move from broad, cost-effective screens to more specific, mechanism-of-action studies.

Caption: Figure 1: High-Level Biological Screening Workflow.

Tier 1: Antimicrobial and Antifungal Activity

The initial screen assesses the compound's ability to inhibit the growth of a representative panel of pathogenic bacteria and fungi. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination [13][15]

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide in dimethyl sulfoxide (DMSO).

-

Microorganism Panel:

-

Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis.

-

Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa.

-

Yeast: Candida albicans.

-

Mold: Aspergillus niger.

-

-

Inoculum Preparation: Culture the selected microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. For fungi, inoculum preparation follows established CLSI or EUCAST guidelines.[16]

-

Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range typically spans from 256 µg/mL to 0.5 µg/mL.

-

Controls:

-

Positive Control: Wells containing medium and microbial inoculum (no compound).

-

Negative Control: Wells containing medium only (no inoculum or compound).

-

Reference Drug Control: A standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) are tested in parallel.

-

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well. Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed. For enhanced clarity, a growth indicator like Resazurin can be added, which changes color in the presence of viable cells.[15][17]

Table 2: Representative Antimicrobial Screening Data (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide | 16 | >256 | 64 |

| Ciprofloxacin (Reference) | 0.5 | 0.25 | NA |

| Fluconazole (Reference) | NA | NA | 2 |

Tier 1: Anticancer Cytotoxicity Screening

This assay evaluates the compound's ability to inhibit the proliferation of cancer cells. The Sulforhodamine B (SRB) assay is a robust and widely used method that measures total protein content as a proxy for cell number.[18] It is often preferred over metabolic assays like the MTT assay due to its better linearity, stability, and lower interference from compound color or reducing properties.[19][20]

Caption: Figure 2: SRB Assay Experimental Workflow.

Experimental Protocol: Sulforhodamine B (SRB) Assay [18][21]

-

Cell Line Panel: A representative panel of human cancer cell lines is used (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), and a non-cancerous cell line like HEK293 for selectivity).

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72-96 hours.[18]

-

Cell Fixation: Gently remove the medium. Add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Final Wash: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization & Measurement: Add 10 mM Trizma base solution to each well to dissolve the protein-bound dye. Read the absorbance on a microplate reader at approximately 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Table 3: Representative Anticancer Screening Data (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HEK293 (Normal) | Selectivity Index (HEK293 / HCT-116) |

| 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide | 25.4 | 31.2 | 8.1 | 75.3 | 9.3 |

| Doxorubicin (Reference) | 0.05 | 0.08 | 0.06 | 0.9 | 15.0 |

Tier 2: Anti-inflammatory Activity

Given that many pyrazole-sulfonamide derivatives exhibit anti-inflammatory properties, a targeted screen against key enzymes in the arachidonic acid pathway is a logical next step.[1] Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are the primary enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key inflammatory mediators.[22][23]

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 11. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 22. ukm.my [ukm.my]

- 23. phytojournal.com [phytojournal.com]

preliminary structure-activity relationship (SAR) of pyrazole sulfonamides

Executive Summary: The Privileged Architecture

In modern drug discovery, the pyrazole sulfonamide stands as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets, ranging from cyclooxygenase-2 (COX-2) to protein kinases (CDK, VEGFR) and carbonic anhydrases.

The core utility of this scaffold lies in its vectorial versatility . The pyrazole ring acts as a rigid, aromatic spacer that orients substituents into specific sub-pockets of a receptor, while the sulfonamide moiety (

This guide outlines the preliminary SAR logic required to transition a pyrazole sulfonamide hit into a lead candidate, focusing on regiochemical control, substituent electronic effects, and solubility modulation.

Synthetic Access & Regiochemical Fidelity[1]

The foundation of any SAR campaign is the ability to synthesize specific isomers with high purity. The most common route—condensation of 1,3-diketones with hydrazines—presents a critical challenge: Regioselectivity .

The 1,3- vs. 1,5-Isomer Challenge

When using a substituted hydrazine (

Validated Synthetic Workflow

To ensure structural integrity, the following logic is applied:

Figure 1: Decision matrix for synthesizing pyrazole cores. Note that using enaminones often yields higher regioselectivity than simple diketones.

Protocol: Regioselective Synthesis of 1,5-Diaryl Pyrazole Sulfonamides

Target: Synthesis of Celecoxib-like analogs.[1]

-

Reagents: 4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq), 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq).

-

Solvent: Ethanol (absolute).[2]

-

Procedure:

-

Reflux at 78°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Crucial Step: Upon cooling, the 1,5-diaryl isomer often precipitates due to pi-stacking efficiency. Filter and wash with cold EtOH.

-

Validation:

-NMR must confirm the pyrazole proton singlet (typically

The SAR Matrix: Optimization Vectors

Once the scaffold is secured, SAR exploration follows a quadrant-based approach.

Table 1: Preliminary SAR Logic for Pyrazole Sulfonamides

| Position | Structural Role | Optimization Goal | Common Modifications |

| N1 (Nitrogen) | Pharmacokinetic Modulator | Improve Solubility & Bioavailability | Phenyl (COX-2), Alkyl (Kinase), Heterocycle (Solubility). |

| C3 (Carbon) | Steric/Hydrophobic Fit | Specificity (Selectivity Gate) | |

| C4 (Carbon) | Electronic Tuning | Modulate pKa of Sulfonamide | Halogens (F, Cl) to withdraw electrons; Alkyl to donate. |

| Sulfonamide | The Warhead | H-Bonding / Zinc Binding |

Mechanism of Action & Design Strategy

A. The "Hinge Binder" Strategy (Kinases)

For CDK or VEGFR inhibitors, the pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

-

SAR Rule: Bulky groups at C3 can disrupt this H-bond. Keep C3 small (H, Me) or planar if targeting the adenine pocket.

B. The "Side Pocket" Strategy (COX-2)

COX-2 differs from COX-1 by a single amino acid exchange (Ile523 in COX-1

-

SAR Rule: The sulfonamide group inserts into this side pocket. The N1-phenyl group provides the rigid orientation required to align the sulfonamide.

Figure 2: Divergent SAR pathways based on biological target.

Experimental Validation Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: Determine IC50 of synthesized analogs against CDK2 or VEGFR.

-

Preparation: Prepare

stock solutions of compounds in 100% DMSO. Serial dilute (3-fold) in kinase buffer. -

Reaction:

-

Mix Kinase (

), Substrate (e.g., Histone H1), and Compound in a 384-well plate. -

Initiate with ATP (

). Incubate for 60 min at RT.

-

-

Detection:

-

Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP

Luciferase light).

-

-

Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Molecular Docking (Computational Validation)

Purpose: Rationalize SAR data.[5][6]

-

Software: AutoDock Vina or Schrödinger Glide.

-

Protein Prep: Download PDB (e.g., 3LN1 for COX-2 or 1DI8 for CDK2). Remove water molecules; add polar hydrogens.

-

Ligand Prep: Energy minimize pyrazole structures (MMFF94 force field).

-

Grid Generation: Center grid box on the co-crystallized ligand.

-

Scoring: Evaluate binding energy (

). Look for:-

H-bond distance

between Sulfonamide O/N and active site residues (e.g., Arg120 in COX-2). -

Pi-Pi stacking interactions with the pyrazole ring.

-

Critical Analysis & Troubleshooting

The "Solubility Cliff"

Pyrazole sulfonamides, particularly 1,5-diaryl variants, are notoriously insoluble in aqueous media (LogP > 4.0).

-

Solution: Introduce a morpholine or piperazine handle at the C4 position or on the N1-phenyl ring. This lowers LogP and provides an ionizable center for salt formation.

The "Selectivity Trap"

High potency against COX-2 often leads to off-target inhibition of Carbonic Anhydrase (CA), leading to side effects.

-

Solution: Bulky substituents at the sulfonamide nitrogen (

) abolish CA activity (which requires a free

References

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides (NAAA Inhibitors). Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors. Source: RSC Advances.[7] URL:[Link]

-

Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors. Source: PubMed / NIH. URL:[Link]

-

Regioselective Synthesis of N-Aryl Pyrazoles. Source: ResearchGate / Organic Letters. URL:[Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Source: ACS Omega.[3] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. srrjournals.com [srrjournals.com]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-4-Sulfonamide Derivatives

Foreword: The Strategic Convergence of Two Pharmacophoric Pillars

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks with a proven track record of biological activity—is a cornerstone of rational drug design. This guide delves into the discovery and synthesis of a particularly promising class of compounds: pyrazole-4-sulfonamide derivatives. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a structural motif found in a multitude of approved pharmaceuticals.[1][2][3] Similarly, the sulfonamide group is a renowned pharmacophore, integral to the function of numerous antibacterial, anti-inflammatory, and anticancer agents.[1][4] The fusion of these two moieties creates a molecular architecture ripe for therapeutic exploitation, offering a versatile platform for the development of novel drug candidates with a wide spectrum of potential applications.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind experimental choices, the validation of methodologies, and the interpretation of structure-activity relationships (SAR). We will explore the synthetic pathways, analytical characterization, and biological evaluation of these derivatives, grounded in authoritative research and field-proven insights.

The Rationale for Pyrazole-4-Sulfonamide Analogs: A Synergy of Function

The decision to explore pyrazole-4-sulfonamide derivatives is not arbitrary; it is a hypothesis-driven approach rooted in the established pharmacological profiles of the individual components.

-

The Pyrazole Core: First described by Ludwig Knorr in 1883, the pyrazole nucleus is an aromatic heterocyclic compound with a five-membered ring containing three carbon and two adjacent nitrogen atoms.[1][2] This structure imparts favorable physicochemical properties and serves as a versatile scaffold for interacting with various biological targets. Marketed drugs containing the pyrazole moiety demonstrate its therapeutic relevance across different disease areas.[3]

-

The Sulfonamide Functional Group: Sulfonamides are known to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial folate synthesis, leading to their classic antibacterial activity.[4] Beyond this, their ability to bind to the zinc ion in the active site of metalloenzymes has led to the development of inhibitors for targets like carbonic anhydrases, which are implicated in cancer and other diseases.[5][6]

The strategic linkage of a pyrazole ring to a sulfonamide tail creates a molecule with the potential for multi-target interactions or enhanced potency and selectivity for a single target. The pyrazole can be functionalized at various positions to modulate lipophilicity, hydrogen bonding capacity, and steric interactions, while the sulfonamide group provides a key anchoring point for enzyme inhibition and can be derivatized to fine-tune activity and pharmacokinetic properties.

General Synthetic Pathways: A Modular Approach to Diversity

The synthesis of pyrazole-4-sulfonamide derivatives typically follows a modular and convergent strategy, allowing for the generation of diverse libraries of compounds for biological screening. A common and effective approach involves the synthesis of a key intermediate, pyrazole-4-sulfonyl chloride, which can then be reacted with a variety of amines to produce the final sulfonamide derivatives.

Workflow for the Synthesis of Pyrazole-4-Sulfonamide Derivatives

Caption: A typical workflow for the biological evaluation of novel compounds.

Key Biological Activities and Assays

-

Antiproliferative Activity: Many pyrazole-4-sulfonamide derivatives have been investigated for their potential as anticancer agents. [2][7][8][9] * Protocol: The in vitro antiproliferative activity is commonly assessed using cell viability assays, such as the CellTiter-Glo Luminescent Cell Viability Assay, against a panel of human cancer cell lines. [1][7]This assay measures ATP levels, which correlate with the number of viable cells.

-

Antimicrobial Activity: The sulfonamide moiety is a classic antibacterial pharmacophore, and novel derivatives are often screened for antimicrobial properties. [4][11] * Protocol: The agar well diffusion method is a common primary screening technique. [4]A standardized inoculum of a specific bacterium or fungus is spread on an agar plate, and solutions of the test compounds are placed in wells cut into the agar. The diameter of the zone of inhibition around each well is measured after incubation.

-

Further Steps: For active compounds, the minimum inhibitory concentration (MIC) is determined using broth microdilution methods.

-

-

Anti-inflammatory Activity: Some pyrazole derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). [8] * Protocol: In vitro assays can measure the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). [8]

Structure-Activity Relationship (SAR) Insights

The analysis of how structural modifications impact biological activity is crucial for optimizing lead compounds.

| Structural Modification | Observation | Rationale/Interpretation | Reference |

| Substitution on the Sulfonamide Nitrogen | The nature of the group attached to the sulfonamide nitrogen significantly influences activity. Often, aromatic or heteroaromatic rings are beneficial. | This group can engage in additional interactions (e.g., hydrophobic, pi-stacking) with the target protein, enhancing binding affinity. | [1][2] |

| Substitution on the Pyrazole Ring | Methyl groups at the 3 and 5 positions of the pyrazole ring are common and often contribute to potency. | These groups can fill hydrophobic pockets in the target's active site and influence the overall conformation of the molecule. | [1][2] |

| Substitution on Phenyl Rings | The position and electronic nature of substituents on any phenyl rings (either on the pyrazole or the sulfonamide moiety) can dramatically alter activity. For example, electron-withdrawing groups like chlorine or fluorine can enhance potency. | Substituents can affect the electronic properties of the molecule, its binding interactions, and its metabolic stability. Halogens can act as hydrogen bond acceptors and increase lipophilicity. | [2][12] |

Detailed Experimental Protocol: A Case Study

The following is a representative, detailed protocol for the synthesis of a novel pyrazole-4-sulfonamide derivative, adapted from published procedures. [1][2] Synthesis of N-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

To a stirred solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, add thionyl chloride (1.2 eq) to the reaction mixture at 60 °C over 20 minutes.

-

Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

-

Dissolve 4-chlorophenethylamine (1.05 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane (5 volumes).

-

To this solution, add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane (5 volumes) dropwise at 25–30 °C.

-

Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the reaction progress by TLC.

-

After completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

-

Purify the crude compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure product.

-

Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. [2]

Conclusion and Future Directions

The pyrazole-4-sulfonamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic methodologies are well-established and allow for the creation of large, diverse libraries of compounds. The demonstrated breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscores the therapeutic potential of this chemical class. [1][2][8] Future research in this area should focus on:

-

Target Identification and Mechanism of Action Studies: For compounds showing potent activity, identifying the specific biological target(s) and elucidating the mechanism of action are critical next steps. [8]* Optimization of Pharmacokinetic Properties: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to improve their drug-likeness.

-

In Vivo Efficacy Studies: The most promising candidates must be tested in relevant animal models of disease to validate their therapeutic potential.

-

Exploration of Novel Substituents: The modular nature of the synthesis allows for the incorporation of novel and diverse chemical groups to explore new regions of chemical space and potentially discover compounds with novel biological activities.

By continuing to apply the principles of rational drug design and thorough biological evaluation, the field of pyrazole-4-sulfonamide research is poised to deliver the next generation of innovative medicines.

References

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Public

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ResearchG

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed. (URL: [Link])

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (URL: [Link])

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (URL: [Link])

-

Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents - SciELO México. (URL: [Link])

-

Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed. (URL: [Link])

-

Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][4][7]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. (URL: [Link])

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

-

Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Anti-inflammatory Agents. (URL: [Link])

-

Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors - PubMed. (URL: [Link])

-

Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives - DergiPark. (URL: [Link])

-

Structure-activity Relationship With Pyrazoline-Based Aromatic Sulfamates as Carbonic Anhydrase Isoforms I, II, IX and XII Inhibitors: Synthesis and Biological Evaluation - PubMed. (URL: [Link])

-

Antimicrobial activity of amino acid, imidazole, and sulfonamide derivatives of pyrazolo[3,4‐d]pyrimidine | Scilit. (URL: [Link])

-

Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (URL: [Link])

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Journal of Research in Pharmacy » Submission » Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives [dergipark.org.tr]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preclinical Evaluation of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide as a Novel Anticancer Candidate

Abstract

The pyrazole sulfonamide scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including significant anticancer potential.[1][2] This guide outlines a comprehensive, technically detailed framework for the preclinical investigation of a novel derivative, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. While public domain data on this specific molecule is limited, this document leverages established principles and protocols for analogous compounds to propose a rigorous, multi-stage evaluation process. We will detail the rationale and methodology for synthesis, in vitro cytotoxicity screening, mechanism of action elucidation—including apoptosis and cell cycle analysis—and outline a potential signaling pathway for investigation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing actionable protocols and expert insights to systematically assess the therapeutic promise of this compound.

Introduction: The Rationale for Investigating Pyrazole Sulfonamides

Heterocyclic compounds containing pyrazole and sulfonamide moieties are cornerstones of modern drug discovery.[3][4] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for developing potent and selective therapeutic agents.[5] When combined with the sulfonamide functional group (—SO₂NH₂), these derivatives exhibit a remarkable ability to inhibit key enzymes and modulate signaling pathways implicated in tumorigenesis.[1][6]

Numerous studies have demonstrated that pyrazole benzenesulfonamide derivatives can exert anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor-associated enzymes like carbonic anhydrases (CAs).[1][7] Specifically, the tumor-associated isoforms CA IX and CA XII are often overexpressed in hypoxic tumors and contribute to an acidic microenvironment that promotes tumor progression and chemotherapy resistance.[8][9][10] Pyrazole sulfonamides have emerged as potent inhibitors of these isoforms, making them highly attractive candidates for targeted cancer therapy.[8][11]

The subject of this guide, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, incorporates a fluorine atom on the phenyl ring. The introduction of fluorine can dramatically enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[12] Given this structural rationale, a systematic evaluation is warranted to determine its specific anticancer capabilities.

Synthesis and Characterization

A plausible and efficient synthesis of the target compound is the critical first step. Based on established methodologies for similar structures, a multi-step synthesis can be proposed.[13][14]

Proposed Synthetic Pathway

A common approach involves the reaction of a pyrazole sulfonyl chloride intermediate with an appropriate amine.[13] For 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, the synthesis could proceed via the reaction of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride with ammonia. The pyrazole sulfonyl chloride intermediate itself can be prepared from the corresponding 1-(2-fluorophenyl)-1H-pyrazole through chlorosulfonation.

-

Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole. This can be achieved through a 1,3-dipolar cycloaddition reaction, a robust method for forming five-membered heterocycles.[12]

-

Step 2: Chlorosulfonation. The synthesized pyrazole is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position.

-

Step 3: Amination. The resulting pyrazole-4-sulfonyl chloride is then treated with an ammonia source to yield the final 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide.

Following synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis is mandatory to confirm the structure and purity of the final compound.[14][15]

In Vitro Evaluation: A Tiered Approach

The initial assessment of a new compound's anticancer potential relies on a series of well-defined in vitro assays.[16][17] This process begins with broad screening for cytotoxicity and progressively narrows down to specific mechanistic studies.

Tier 1: Primary Cytotoxicity Screening

The first objective is to determine if the compound exhibits cytotoxic (cell-killing) effects against cancer cells.[18][19] A colorimetric method like the MTT assay is a cost-effective, rapid, and reliable choice for this initial screen.[16] It measures the metabolic activity of cells, which correlates with cell viability.

Exemplary Data: IC₅₀ Values

The primary output of a cytotoxicity screen is the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit cell growth by 50%. The table below illustrates how results would be presented for a panel of human cancer cell lines.

| Cell Line | Cancer Type | Exemplary IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |

| A549 | Lung Carcinoma | 7.1 |

| HCT116 | Colorectal Carcinoma | 5.9 |

| U937 | Histiocytic Lymphoma | 9.8 |

Tier 2: Mechanism of Action (MoA) Elucidation

Once cytotoxicity is confirmed, the next crucial step is to understand how the compound kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis and the disruption of the cell cycle.[1][20]

Apoptosis is a controlled, non-inflammatory form of cell death.[21] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting this phenomenon via flow cytometry.[23][24]

-

Annexin V: A protein that binds with high affinity to PS in the presence of calcium.[22] It is typically conjugated to a fluorescent dye (e.g., FITC).

-

Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[25] It can only enter late apoptotic or necrotic cells where membrane integrity is lost.

This dual-staining method allows for the differentiation of four cell populations:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.[23]

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[24]

-

Necrotic Cells: Annexin V-negative and PI-positive.

Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[6] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the most common method for analyzing cell cycle distribution.[25][26][27] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27] An accumulation of cells in a particular phase following treatment with the compound indicates cell cycle arrest.

Signaling Pathway Analysis

Based on the known activities of related pyrazole sulfonamides, a plausible mechanism of action involves the inhibition of tumor-associated carbonic anhydrases (e.g., CA IX) and the subsequent induction of apoptosis.[8][9] Inhibition of CA IX in the hypoxic tumor microenvironment disrupts pH regulation, leading to intracellular acidification and triggering the intrinsic (mitochondrial) apoptotic pathway.

Caption: Proposed mechanism: Inhibition of CA IX leads to apoptosis.

Experimental Protocols

For trustworthiness and reproducibility, detailed protocols are essential.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

-

Methodology:

-

Cell Treatment: Seed cancer cells (e.g., HCT116) in 6-well plates. After 24 hours, treat with 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.[23]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic cell dissociation solution to maintain membrane integrity.[21]

-

Washing: Wash the collected cells (1-5 x 10⁵) twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[21][24]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[21]

-

Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[23]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[23] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Treat cells as described in the apoptosis assay protocol.

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization.

-

Fixation: Wash cells with PBS, then fix them by adding the cell pellet to ice-cold 70% ethanol dropwise while vortexing gently. This preserves the DNA.[25] Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[25]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer using a low flow rate to ensure accurate DNA content resolution.[20] Analyze the resulting histograms using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Caption: A logical workflow for preclinical evaluation.

Conclusion and Future Directions

This guide provides a foundational, technically robust framework for the initial preclinical evaluation of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. The proposed workflow, from synthesis through in vitro screening and mechanistic studies, is designed to systematically build a comprehensive profile of the compound's anticancer potential. Positive results from these initial phases—specifically, potent cytotoxicity and clear evidence of apoptosis induction or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies.

Future work should focus on validating the proposed molecular target (e.g., via direct CA IX enzymatic assays), exploring its effects on a broader range of cancer types, and ultimately, assessing its efficacy and safety in in vivo animal models. This structured approach ensures that resources are directed efficiently toward developing promising new therapeutic candidates for oncology.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

-

Gul, H. I., et al. (2020). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Retrieved from [Link]

-

Kim, H. J., & Lee, S. (2018). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

-

Zhao, H., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

-

Ahsan, M. J., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

-

Angap, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

-

Di Fiore, A., et al. (2013). New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides. PubMed. Retrieved from [Link]

-

El-Sayed, M. T., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. ACS Publications. Retrieved from [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Retrieved from [Link]

-

Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

-

Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

-

Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Ozgun, D. O., et al. (2026). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

Filip, A., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

-

Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

-

Kumar, P., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]

-

Mielniczuk, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Retrieved from [Link]

-

SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

Abdelazeem, N. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 17. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 18. scielo.br [scielo.br]

- 19. kosheeka.com [kosheeka.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flow cytometry with PI staining | Abcam [abcam.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. docs.research.missouri.edu [docs.research.missouri.edu]

Comprehensive In-Vitro Evaluation Framework for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Executive Summary & Compound Architecture

This guide outlines the rigorous in-vitro evaluation strategy for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide . As a researcher, you must recognize that this scaffold represents a structural hybrid with dual-target potential.

Unlike Celecoxib (a benzenesulfonamide), where the sulfonamide moiety is attached to a phenyl ring, your target compound carries the sulfonamide group directly on the C4 position of the pyrazole ring . This structural distinction shifts the likely primary biological target from Cyclooxygenase-2 (COX-2) toward Carbonic Anhydrase (CA) isoforms, while retaining potential anti-inflammatory "off-target" activity.

Evaluation Strategy:

-

Primary Screen: Carbonic Anhydrase (CA) Isoform Profiling (Oncology/Glaucoma indication).

-

Secondary Screen: COX-1/COX-2 Selectivity (Inflammation/Safety indication).

-

Functional Validation: Antiproliferative efficacy in hypoxic tumor models.

Phase I: Chemical Verification & Physicochemical Profiling

Before any biological assay, the integrity of the chemical probe must be absolute.

Purity & Identity Check

-

Protocol: HPLC-MS (High-Performance Liquid Chromatography–Mass Spectrometry).

-

Acceptance Criteria: Purity >98% (Area Under Curve). Impurities containing free hydrazine or sulfonyl chlorides can cause false positives in enzymatic assays due to non-specific reactivity.

-

Reference: Angeli, A. et al. (2021).[1][2] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.Link

Solubility & Stability

-

Solvent: Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM master stock.

-

Aqueous Stability: Dilute to 100 µM in PBS (pH 7.4) and monitor by HPLC at 0h, 4h, and 24h. The sulfonamide group is generally stable, but the pyrazole N1-aryl bond must be checked for hydrolytic stability.

Phase II: Enzymatic Target Profiling (The "Fork")

The core of this evaluation is determining the Selectivity Index (SI) between the cytosolic (off-target) and transmembrane (therapeutic) enzymes.

Workflow Visualization

Caption: Decision matrix for classifying the pharmacologic potential of pyrazole-4-sulfonamides.

Primary Screen: Carbonic Anhydrase (CA) Inhibition

The sulfonamide zinc-binding group (ZBG) is the classic pharmacophore for CA inhibition. The 1-(2-fluorophenyl) tail likely dictates isoform selectivity via steric clashes in the hydrophobic half of the active site.

-

Mechanism: Measures the time required for the pH of the reaction mixture to drop from 7.5 to 6.5 as CO₂ is hydrated to carbonic acid.

-

Isoform Panel:

-

hCA I & II: Cytosolic, ubiquitous (Off-targets; inhibition causes side effects like paresthesia).

-

hCA IX & XII: Transmembrane, tumor-associated (Therapeutic targets; induced by hypoxia).[5]

-

-

Protocol Steps:

-

Incubate enzyme + Inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.

-

Mix with substrate solution (saturated CO₂ in water) in a stopped-flow spectrophotometer.

-

Monitor absorbance change of phenol red indicator at 557 nm.

-

Calculate

using the Cheng-Prusoff equation.

-

Secondary Screen: COX-1 vs. COX-2 Inhibition

Despite the sulfonamide position shift, the pyrazole core mimics the scaffold of Celecoxib. You must rule out (or confirm) COX-2 selectivity.

-

Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).

-

Protocol Steps:

-

Enzyme: Ovine COX-1 and Human Recombinant COX-2.

-

Substrate: Arachidonic Acid (AA) + TMPD (chromogenic substrate).

-

Reaction: The hydroperoxide produced by COX oxidizes TMPD, causing a color change (590 nm).

-

Readout: Calculate

for both isoforms.

-

-

Target Metric: A Selectivity Index (

) > 50 indicates anti-inflammatory potential with reduced gastric toxicity.

Phase III: Cellular Functional Assays

Moving from enzyme to cell is the "Valley of Death" for drug candidates. We use specific cell lines to validate the mechanism identified in Phase II.

Data Summary: Expected Outcomes

| Assay Type | Target | Cell Line | Key Readout | Success Criteria |

| Oncology | hCA IX/XII | HT-29 (Colon) or MCF-7 (Breast) | Cell Proliferation (SRB/MTT) under Hypoxia | |

| Inflammation | COX-2 | RAW 264.7 (Macrophage) | PGE2 Production (ELISA) | Dose-dependent reduction of PGE2 after LPS stimulation |

| Safety | General Tox | HEK-293 (Kidney) | Cell Viability (CCK-8) |

Protocol: Hypoxia-Induced Cytotoxicity (For CA-Active Compounds)

If your compound inhibits hCA IX, it should be more potent under hypoxic conditions where hCA IX is overexpressed to manage cellular acidosis.

-

Seeding: Seed HT-29 cells (5,000/well) in 96-well plates.

-

Treatment: Treat with compound (0.1 – 100 µM).

-

Induction:

-

Plate A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.

-

Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

-

-

Readout: After 48h, assess viability using the Sulforhodamine B (SRB) assay (protein staining) to avoid metabolic interference common with MTT in hypoxia.

Protocol: Anti-Inflammatory Assay (For COX-Active Compounds)

-

Induction: Stimulate RAW 264.7 cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.

-

Treatment: Co-treat with 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide.

-

Supernatant Analysis: After 24h, collect supernatant.

-

Quantification: Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.

-

Control: Use Celecoxib (1 µM) as a positive control.

Mechanism of Action (MOA) Visualization

Understanding the structural basis of inhibition.

Caption: Dual-binding potential. The sulfonamide is the primary "warhead" for Zinc coordination in CA, while serving as a selectivity anchor in COX-2.

References

-

Angeli, A. et al. (2021).[1] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules. Link

-

Mahesh, P. et al. (2023).[6][7] "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

-

Zarghi, A. et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

Sources

- 1. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective carbonic anhydrase inhibition activities of pyrazolones bearing benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Investigating Tumor Hypoxia and pH Dynamics with 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

This Application Note provides a comprehensive technical guide for using 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (hereafter referred to as 1-FP-PS ) in cell-based assays.

Based on its chemical structure—a primary sulfonamide attached directly to a pyrazole ring—this compound is a quintessential Carbonic Anhydrase (CA) Inhibitor . While structurally related to COX-2 inhibitors (e.g., celecoxib), the specific regiochemistry (sulfonamide at position 4 of the pyrazole) makes it a potent probe for investigating tumor hypoxia, pH regulation, and the tumor microenvironment (TME) , specifically targeting the hypoxia-inducible isoforms CA IX and CA XII .

Introduction & Mechanism of Action

The Biological Problem: Hypoxia and Acidosis

Solid tumors often develop regions of hypoxia (low oxygen) due to aberrant vascularization. To survive, cancer cells upregulate HIF-1

-

Survival Mechanism: The generated bicarbonate (

) is imported to buffer intracellular pH (pHi), preventing apoptosis. The proton (

Mechanism of Action

1-FP-PS acts as a zinc-binding inhibitor. The sulfonamide moiety (

-

Effect: Inhibition of CA IX/XII disrupts the pH gradient. Intracellular pH drops (acidification), leading to cell death specifically in hypoxic tumor cells, while sparing normoxic cells (which do not rely on CA IX/XII).

Rationale for Use

Unlike broad-spectrum inhibitors (e.g., Acetazolamide), pyrazole-based sulfonamides often show improved selectivity or potency against tumor-associated isoforms due to the hydrophobic interactions of the fluorophenyl tail within the enzyme's hydrophobic pocket.

Material Preparation & Handling

| Parameter | Specification | Notes |

| Molecular Weight | ~241.24 g/mol | Verify exact batch MW on CoA. |

| Solubility | DMSO (up to 50 mM) | Insoluble in water/PBS. |

| Storage (Powder) | -20°C | Desiccated, protected from light. |

| Storage (Stock) | -80°C | Aliquot to avoid freeze-thaw cycles. Stable for 3-6 months. |

Preparation Protocol:

-

Weighing: Weigh 5–10 mg of 1-FP-PS powder.

-

Dissolution: Add sterile DMSO (dimethyl sulfoxide) to achieve a 20 mM stock concentration . Vortex for 1 minute until clear.

-

Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

-

-

Sterilization: Do not filter DMSO stocks (dissolves filters). Dilute into media before filtration if necessary, but precipitation is a risk.

-

Working Solution: Dilute the stock into culture medium immediately before use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if 1-FP-PS selectively kills cancer cells under hypoxic conditions (targeting CA IX/XII).

Reagents:

-

Cell Lines: MDA-MB-231 (Breast), HT-29 (Colon), or U251 (Glioblastoma). Note: These lines express high CA IX under hypoxia.

-

Assay Kit: CellTiter-Glo® (Promega) or MTT.

-

Hypoxia Chamber: Set to 1%

, 5%

Step-by-Step Workflow:

-

Seeding: Seed cells in two identical 96-well plates (white opaque for CellTiter-Glo) at 3,000–5,000 cells/well.

-

Attachment: Incubate overnight at 37°C in Normoxia (21%

). -

Treatment:

-

Prepare serial dilutions of 1-FP-PS (e.g., 0.1 µM to 100 µM) in media.

-

Include Vehicle Control (DMSO matched).

-

Include Positive Control: Acetazolamide (100 µM) or SLC-0111 (if available).

-

Replace media in both plates with treatment media.

-

-

Induction:

-

Place Plate A in the Hypoxia Chamber (1%

) for 48–72 hours. -

Place Plate B in the Normoxia Incubator (21%

) for 48–72 hours.

-

-

Readout:

-

Equilibrate plates to room temperature (30 min).

-

Add CellTiter-Glo reagent (1:1 ratio).

-

Shake (2 min) and incubate (10 min).

-

Measure Luminescence.

-

-

Analysis: Calculate

for both conditions. A potent CA IX inhibitor should show a significantly lower

Protocol B: Intracellular pH (pHi) Measurement

Objective: To confirm that cytotoxicity is driven by intracellular acidification.

Reagents:

-

Probe: BCECF-AM (pH-sensitive fluorescent dye).

-

Buffer: Krebs-Ringer HEPES (KRH) buffer with varying pH for calibration.

Step-by-Step Workflow:

-

Seeding: Seed cells in black 96-well plates with clear bottoms. Incubate in Hypoxia (1%

) for 24 hours to induce CA IX. -

Dye Loading: Wash cells with KRH buffer. Incubate with 1 µM BCECF-AM for 30 min at 37°C.

-

Treatment: Wash cells and add KRH buffer containing 1-FP-PS (at

concentration). -

Kinetic Measurement:

-

Measure Fluorescence immediately and every 5 min for 1 hour.

-